molecular formula C17H28O2S B597723 11-Mercaptoundecylhydroquinone CAS No. 185839-47-8

11-Mercaptoundecylhydroquinone

Cat. No.: B597723
CAS No.: 185839-47-8
M. Wt: 296.469
InChI Key: DYYJRXGKNZGOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 11-Mercaptoundecylhydroquinone typically involves the reaction of hydroquinone with 11-bromoundecane thiol in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

11-Mercaptoundecylhydroquinone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild oxidizing or reducing agents and solvents like ethanol or methanol. Major products formed from these reactions include quinones, disulfides, and thioethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 11-Mercaptoundecylhydroquinone involves its ability to form self-assembled monolayers (SAMs) on surfaces. The thiol group binds to metal surfaces, such as gold, forming a stable monolayer. This modification alters the surface properties, making it suitable for various applications, including sensors and energy storage devices . The hydroquinone moiety can undergo redox reactions, contributing to its antioxidant properties and potential therapeutic applications .

Comparison with Similar Compounds

11-Mercaptoundecylhydroquinone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a long alkyl chain and a hydroquinone moiety, providing both surface modification capabilities and redox activity.

Properties

IUPAC Name

2-(11-sulfanylundecyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2S/c18-16-11-12-17(19)15(14-16)10-8-6-4-2-1-3-5-7-9-13-20/h11-12,14,18-20H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYJRXGKNZGOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CCCCCCCCCCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746401
Record name 2-(11-Sulfanylundecyl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185839-47-8
Record name 2-(11-Sulfanylundecyl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185839-47-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does 11-mercaptoundecylhydroquinone facilitate the integration of quantum dots into the polymer matrix?

A1: this compound plays a crucial role in linking the cadmium selenide quantum dots to the block copolymer structure. The thiol (-SH) group of this compound strongly binds to the surface of the cadmium selenide nanoparticles. Simultaneously, the hydroquinone group forms strong hydrogen bonds with the poly(ethylene oxide) (PEO) segments of the (polynorbornene-graft-poly(styrene))-block-(polynorbornene-graft-poly(ethylene oxide)) brush block copolymer (BBCP). This dual interaction effectively anchors the quantum dots within the PEO domains of the self-assembled BBCP, resulting in a well-ordered distribution of quantum dots within the polymer matrix [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.